molecular formula C10H10O3 B1346052 Chroman-4-carboxylic Acid CAS No. 112605-33-1

Chroman-4-carboxylic Acid

Cat. No.: B1346052
CAS No.: 112605-33-1
M. Wt: 178.18 g/mol
InChI Key: RGWHTTALQBHDGZ-UHFFFAOYSA-N
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Description

Chroman-4-carboxylic Acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chroman-4-carboxylic Acid, and how can researchers ensure reproducibility in their synthesis protocols?

  • Methodological Answer : this compound synthesis typically involves cyclization of substituted phenols with β-ketoesters or via oxidation of chroman derivatives. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) in detail, as minor variations can alter yields .
  • Purification protocols (e.g., column chromatography, recrystallization) must specify solvent ratios and gradients.
  • Characterization data (NMR, IR, HPLC) should align with published spectra and include raw data tables for comparison .
    Example workflow:
StepParameterValueValidation Method
1Reaction Temp80°CThermocouple log
2SolventEthanol/Water (3:1)HPLC purity check

Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Begin with solubility profiling (water, DMSO, ethanol) and thermal stability analysis (DSC/TGA). Key steps:

  • Use UV-Vis spectroscopy to determine λmax for future assay development.
  • Measure pKa via potentiometric titration and validate with computational tools (e.g., ACD/Labs) .
  • Include control experiments (e.g., pH-adjusted buffers) to isolate variable effects .

Q. What are the best practices for validating the purity of this compound in academic research?

  • Methodological Answer : Combine orthogonal analytical methods:

  • HPLC with UV/Vis detection (≥95% purity threshold).
  • Mass spectrometry for molecular ion confirmation.
  • Elemental analysis (C, H, N) to verify stoichiometry .
    Discrepancies between methods require reproducibility checks (e.g., replicate runs) and contamination screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or compound instability. Mitigation strategies:

  • Standardize assay conditions (cell lines, incubation time) across labs .
  • Perform stability studies (e.g., LC-MS monitoring under physiological pH/temperature) to detect degradation products .
  • Use meta-analysis to identify trends across studies, adjusting for confounding variables like solvent choice .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. Steps:

  • Optimize molecular geometry using Gaussian or ORCA software.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Validate predictions with microscale kinetic experiments (e.g., stopped-flow techniques) .
    Example table for computational validation:
ParameterPredicted ValueExperimental ValueError (%)
ΔG‡ (kcal/mol)22.323.13.5

Q. How should researchers design experiments to investigate the acid’s stability under oxidative stress conditions?

  • Methodological Answer : Develop a multifactorial design :

  • Independent variables : H2O2 concentration, temperature, exposure time.
  • Dependent variables : Degradation rate (HPLC), radical formation (EPR spectroscopy).
  • Use response surface methodology (RSM) to model interactions between variables .
    Include accelerated aging studies (40°C/75% RH) to simulate long-term instability .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC50 values.

  • Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize significance .
    Example regression output:
Modelp-valueIC50 (μM)
Hill0.98<0.00112.4 ± 1.2

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies may stem from solvent effects or conformational flexibility. Solutions:

  • Simulate NMR shifts (e.g., using ACD/NMR Predictor) with explicit solvent models .
  • Compare experimental data across solvents (DMSO-d6 vs. CDCl3) to isolate environmental impacts.
  • Use 2D NMR (HSQC, HMBC) to resolve signal overlap and confirm assignments .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data sharing in collaborative studies on this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw data in repositories (e.g., Zenodo) with DOI links.
  • Provide metadata (instrument settings, sample prep) for replication .
  • Use Open Science Framework (OSF) to document iterative changes and resolve authorship disputes .

Q. How should researchers document method modifications in studies building on prior this compound protocols?

  • Methodological Answer :
    Clearly annotate deviations in the Methods section:
  • Use comparative tables to highlight changes (e.g., original vs. modified catalyst loading).
  • Justify modifications with pilot data (e.g., improved yield graphs) .
  • Cite original protocols while emphasizing novel contributions to avoid redundancy .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHTTALQBHDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920844
Record name 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112605-33-1, 20426-80-6
Record name Chroman-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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